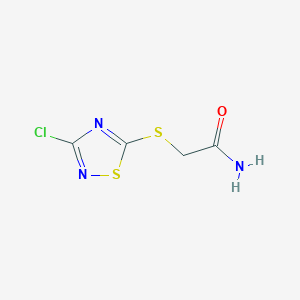

2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3OS2/c5-3-7-4(11-8-3)10-1-2(6)9/h1H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODVTALANRXBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)SC1=NC(=NS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676585 | |

| Record name | 2-[(3-Chloro-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36950-05-7 | |

| Record name | 2-[(3-Chloro-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of this compound, a heterocyclic compound of interest in medicinal chemistry. The document elucidates the distinct structural features of the 1,2,4-thiadiazole core, the thioether linkage, and the acetamide moiety. Through an exploration of its bonding characteristics, including covalent interactions, electron delocalization, and potential non-covalent forces, this guide offers insights into the molecule's reactivity and potential as a covalent modifier. A hypothetical experimental workflow for structural determination via X-ray crystallography is detailed, providing a practical framework for researchers. Furthermore, a summary of expected spectroscopic signatures is presented to aid in the characterization of this and related compounds. This guide is intended to serve as a valuable resource for professionals engaged in the research and development of novel therapeutics.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and biological activities. Among these, thiadiazole derivatives have garnered significant attention for their wide-ranging therapeutic potential. This compound, with the chemical formula C4H4ClN3OS2, is a molecule that integrates several key functional groups, making it a subject of interest for drug design and development.[1] The presence of a halogenated 1,2,4-thiadiazole ring suggests a potential for targeted covalent inhibition, a strategy of growing importance in modern pharmacology.[2][3]

This guide aims to provide a detailed examination of the molecular architecture and bonding of this compound. By dissecting its constituent parts—the aromatic thiadiazole ring, the flexible thioether bridge, and the hydrogen-bonding capable acetamide group—we can gain a deeper understanding of its chemical behavior and potential interactions with biological macromolecules.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C4H4ClN3OS2 |

| Molecular Weight | 209.677 g/mol [1] |

| CAS Number | 36950-05-7[1] |

| Appearance | Expected to be a solid at room temperature |

| Key Functional Groups | 1,2,4-Thiadiazole, Thioether, Acetamide, Chloro |

Molecular Structure

The molecular structure of this compound is a composite of three key functional groups, each contributing to the overall chemical and physical properties of the molecule.

Caption: 2D structure of this compound.

The 1,2,4-Thiadiazole Ring

The core of the molecule is a 1,2,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[4] The aromaticity of this ring system is due to the presence of two double bonds and a lone pair of electrons from the sulfur atom contributing to the delocalized π-system.[4] This aromatic character confers significant stability to the ring.

The 3-position of the ring is substituted with a chlorine atom, an electron-withdrawing group that influences the electron density distribution within the ring. The 5-position is the point of attachment for the thioether linkage. In 1,2,4-thiadiazoles, the 5-position is known to be the most reactive site for nucleophilic substitution.

While specific crystallographic data for this compound is not publicly available, we can estimate the bond lengths and angles based on related structures.

Table 2: Estimated Bond Lengths and Angles of the 1,2,4-Thiadiazole Ring

| Bond | Estimated Length (Å) | Angle | Estimated Angle (°) |

| S1-C5 | 1.74 | C5-S1-N2 | 90 |

| N2-C3 | 1.32 | S1-N2-C3 | 115 |

| C3-N4 | 1.38 | N2-C3-N4 | 110 |

| N4-C5 | 1.33 | C3-N4-C5 | 115 |

| C5-S(thioether) | 1.76 | N4-C5-S1 | 110 |

| C3-Cl | 1.73 |

Note: These values are estimations based on general data for substituted 1,2,4-thiadiazoles and may vary in the actual molecule.

The Thioether Linkage

A thioether group (-S-) connects the 1,2,4-thiadiazole ring to the acetamide moiety. Thioethers, also known as sulfides, are the sulfur analogs of ethers. The sulfur atom in a thioether has two lone pairs of electrons. Unlike ethers, thioethers are readily oxidized to sulfoxides and sulfones. The C-S-C bond angle is typically around 99°. The thioether linkage provides rotational flexibility to the molecule, allowing the thiadiazole and acetamide groups to adopt various spatial orientations.

The Acetamide Group

The acetamide group (-CH2C(=O)NH2) is a common functional group in organic chemistry and medicinal compounds. It consists of a methyl group attached to a carbonyl group, which is in turn bonded to an amino group.[5][6][7] The amide functional group is planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance imparts a partial double bond character to the C-N bond, restricting its rotation. The acetamide group is capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair). This property is crucial for its potential interactions with biological targets.

Bonding and Electronic Properties

The bonding in this compound is characterized by a combination of strong covalent bonds and delocalized π-systems.

-

Sigma (σ) Bonds: The molecular framework is held together by a network of sigma bonds, which are formed by the direct overlap of atomic orbitals. These single bonds allow for free rotation, with the exception of the C-N bond in the amide group.

-

Pi (π) Bonds: The 1,2,4-thiadiazole ring and the carbonyl group of the acetamide moiety contain π-bonds, which are formed by the sideways overlap of p-orbitals. The delocalized π-system of the thiadiazole ring is responsible for its aromaticity and stability.

-

Electron Delocalization: The lone pair of electrons on the nitrogen atom of the acetamide group is delocalized into the adjacent carbonyl group. This resonance stabilization is a key feature of amides. The aromatic 1,2,4-thiadiazole ring exhibits significant electron delocalization across the five-membered ring.

-

Non-covalent Interactions: The acetamide group can participate in hydrogen bonding, which can influence the molecule's conformation and its interactions with other molecules, including water and biological macromolecules. The presence of sulfur and nitrogen atoms also allows for potential dipole-dipole interactions.

Reactivity and Potential as a Covalent Modifier

The chemical reactivity of this compound is largely dictated by its functional groups. The 1,2,4-thiadiazole ring, particularly with a chloro substituent, is an electron-deficient system. The 5-position is susceptible to nucleophilic attack, a characteristic that has been exploited in the design of covalent inhibitors.[2][8] It is plausible that a nucleophilic residue in a biological target, such as a cysteine thiol, could attack the C5 position of the thiadiazole ring, leading to the displacement of the thioacetamide group and the formation of a covalent bond.

Hypothetical Experimental Workflow for Structural Determination

To definitively determine the three-dimensional structure of this compound, single-crystal X-ray diffraction is the gold standard. The following outlines a hypothetical workflow for this process.

Caption: Workflow for X-ray crystallography.

Step-by-Step Methodology:

-

Synthesis and Purification: The compound would first be synthesized. A possible route involves the reaction of 3-chloro-5-mercapto-1,2,4-thiadiazole with 2-chloroacetamide in the presence of a base. The crude product would then be purified to a high degree, typically by recrystallization or chromatography, to remove any impurities that might hinder crystal growth.

-

Crystal Growth: High-quality single crystals are essential for X-ray diffraction. This is often the most challenging step. Various techniques would be employed, such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A range of solvents and solvent mixtures would be screened to find the optimal conditions for crystal formation.

-

X-ray Diffraction Data Collection: A suitable single crystal would be mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the unit cell are then determined using computational methods to solve the "phase problem." The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

-

Structural Analysis and Validation: The final refined structure provides precise information on bond lengths, bond angles, and torsion angles. The model is validated using various crystallographic metrics to ensure its quality and accuracy. The data would then be deposited in a crystallographic database.

Expected Spectroscopic Properties

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the characterization of organic molecules.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Signals |

| ¹H NMR | A singlet for the -CH₂- protons (around 4.0-4.5 ppm). Two broad singlets for the -NH₂ protons (around 7.0-8.0 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | A signal for the -CH₂- carbon. A signal for the carbonyl carbon (around 170 ppm). Signals for the two carbons of the 1,2,4-thiadiazole ring. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the amide (around 1650-1680 cm⁻¹). N-H stretching bands for the primary amide (around 3200-3400 cm⁻¹). C-Cl stretching band. Bands associated with the 1,2,4-thiadiazole ring. |

Note: The exact chemical shifts and absorption frequencies will depend on the solvent and the specific electronic environment of the molecule.

Conclusion

This compound is a multifaceted molecule with significant potential in the field of drug discovery. Its structure, characterized by an aromatic and reactive 1,2,4-thiadiazole ring, a flexible thioether linkage, and a hydrogen-bonding acetamide group, provides a rich scaffold for chemical modification and biological interaction. This technical guide has provided a detailed overview of its molecular structure, bonding, and reactivity, offering a foundation for further research. While experimental determination of its precise three-dimensional structure is still required, the information presented here, based on established chemical principles and data from analogous compounds, serves as a robust starting point for scientists and researchers in the field.

References

-

Wikipedia. Thiadiazoles. Available at: [Link]

-

ResearchGate. 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Available at: [Link]

-

IOSR Journals. Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. Available at: [Link]

-

PubMed. Discovery, synthesis and mechanism study of 2,3,5-substituted[1][4][9]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. Available at: [Link]

-

Sciencewithshobha.com. Acetamide Chemistry | Structure, Properties, and 5 Fun Facts. Available at: [Link]

-

Vedantu. Acetamide: Properties, Uses, Safety, and Key Chemistry Facts. Available at: [Link]

-

GeeksforGeeks. Acetamide Formula - Structure, Properties, Uses, Sample Questions. Available at: [Link]

-

Extramarks. Acetamide Formula: Properties, Chemical Structure and Uses. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles. Available at: [Link]

-

ACS Publications. Synthesis and some reactions of 1,2,4-thiadiazolylsulfenyl chlorides. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Available at: [Link]

-

PubMed. Novel 1,2,4-thiadiazole derivatives: crystal structure, conformational analysis, hydrogen bond networks, calculations, and thermodynamic characteristics of crystal lattices. Available at: [Link]

-

PMC - NIH. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Available at: [Link]

-

Master Organic Chemistry. Thiols And Thioethers. Available at: [Link]

-

ResearchGate. Density Functional Theory Study of the Local Molecular Properties of Acetamide Derivatives as Anti-HIV Drugs. Available at: [Link]

-

Wiley Online Library. 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Available at: [Link]

Sources

- 1. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data of 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide: An In-depth Technical Guide

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-(3-chloro-1,2,4-thiadiazol-5-ylthio)acetamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,4-thiadiazole scaffold and its derivatives are recognized for their diverse biological activities, making their unambiguous structural elucidation a critical step in research and development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven experimental protocols.

Molecular Structure and Significance

The unique arrangement of a chloro-substituted thiadiazole ring linked to an acetamide moiety via a thioether bridge presents a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming synthesis, assessing purity, and studying the compound's interactions in biological systems.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Expertise & Experience: The simplicity of the ¹H NMR spectrum is a key feature of this molecule. The absence of aromatic protons simplifies the spectrum, with the primary signals arising from the acetamide group. The chemical shifts are influenced by the electronegativity of the neighboring atoms (sulfur, carbonyl carbon) and the diamagnetic anisotropy of the thiadiazole ring.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 (broad s) | Singlet | 2H | -NH₂ |

| ~4.1 (s) | Singlet | 2H | -S-CH₂- |

Note: The chemical shift of the amide protons (-NH₂) can be broad and may exchange with D₂O.

Trustworthiness through Self-Validating Protocols:

The following protocol ensures reproducible and high-quality ¹H NMR data.

Caption: Workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The two carbon atoms of the thiadiazole ring are expected to have distinct chemical shifts due to their different substituents (Cl and the thioether linkage). The carbonyl carbon of the acetamide group will appear significantly downfield.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Amide) |

| ~165 | C₅-S (Thiadiazole) |

| ~155 | C₃-Cl (Thiadiazole) |

| ~38 | -S-CH₂- |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key vibrational modes for this compound are the N-H and C=O stretches of the amide group, and the C=N stretching of the thiadiazole ring.

Predicted IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Strong, Broad | N-H Stretch (Amide) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1600 | Medium | N-H Bend (Amide II) |

| ~1550 | Medium | C=N Stretch (Thiadiazole ring) |

| ~700 | Medium | C-Cl Stretch |

Trustworthiness through Self-Validating Protocols:

Caption: Workflow for FT-IR data acquisition.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. For this compound, the presence of chlorine and sulfur isotopes will result in a characteristic isotopic pattern for the molecular ion peak. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1][4]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Assignment | Notes |

| [M]⁺ | Molecular Ion | Expected to show a characteristic M+2 peak with ~1/3 the intensity of the M peak due to the ³⁷Cl isotope. |

| [M - CH₂CONH₂]⁺ | Fragment | Loss of the acetamide side chain. |

| [CH₂CONH₂]⁺ | Fragment | Acetamide cation. |

Trustworthiness through Self-Validating Protocols:

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

The collective analysis of NMR, IR, and Mass Spectrometry data provides a robust and definitive characterization of this compound. The protocols and expected data presented in this guide serve as a valuable resource for researchers in the synthesis, purification, and application of this and related thiadiazole compounds. Adherence to these analytical principles ensures the scientific integrity and reproducibility of experimental findings in the field of drug discovery and development.

References

-

3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2022). ResearchGate. [Link]

-

3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2022). ChemBioChem. [Link]

-

3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2022). PubMed. [Link]

-

Synthesis and characterisation of some thiadiazole derivatives. (2024). ResearchGate. [Link]

-

Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). (n.d.). Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. (n.d.). IOSR Journal. [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2024). MDPI. [Link]

-

Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5- thiadiazole. (n.d.). ResearchGate. [Link]

-

3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2022). PMC - NIH. [Link]

-

Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,... (n.d.). ResearchGate. [Link]

-

Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry. [Link]

-

Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Iraqi Academic Scientific Journals. [Link]

-

N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (n.d.). NIH. [Link]

-

2-chloro-N-{5-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-1,3,4-thiadiazol-2-yl}acetamide. (n.d.). SpectraBase. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Cytotoxicity Screening of 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide

Executive Summary

This technical guide outlines the standardized protocol for the preliminary cytotoxicity screening of 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide (CAS: 36950-05-7). As a derivative of the 1,2,4-thiadiazole scaffold, this compound possesses electrophilic characteristics that suggest potential utility as a cysteine-targeting antineoplastic or antimicrobial agent.

The objective of this screening is to determine the half-maximal inhibitory concentration (IC50) across a stratified panel of cell lines and to calculate the Selectivity Index (SI) . This guide moves beyond generic instruction, incorporating specific handling requirements for thiol-reactive electrophiles to ensure data integrity.

Chemo-Structural Profile & Mechanistic Rationale

Compound Identity[1]

-

IUPAC Name: 2-[(3-Chloro-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

-

CAS Number: 36950-05-7[1]

-

Molecular Formula: C4H4ClN3OS2[1]

-

Molecular Weight: 209.68 g/mol

Mechanistic Hypothesis: The Cysteine Trap

The 3-chloro-1,2,4-thiadiazole core is a known privileged scaffold in medicinal chemistry. Unlike passive lipophilic drugs, this scaffold often functions as a "cysteine trap." The C-5 position, activated by the electron-withdrawing chlorine at C-3 and the nitrogen-rich ring, renders the molecule susceptible to nucleophilic attack by thiols (e.g., cysteine residues in proteins like HDAC8 or Akt).

Implication for Screening:

-

Reactivity: The compound may deplete intracellular glutathione (GSH) or covalently modify enzymes.

-

Assay Interference: Avoid culture media with high concentrations of exogenous thiols (e.g., excessive 2-mercaptoethanol) during the drug exposure phase to prevent premature quenching of the compound.

Experimental Design Strategy

Cell Line Selection

To establish a valid Selectivity Index (SI), the screening panel must include both cancerous and non-cancerous phenotypes.

| Cell Type | Designation | Rationale |

| Carcinoma (Lung) | A549 | High metabolic activity; standard model for thiadiazole efficacy. |

| Carcinoma (Breast) | MCF-7 | Estrogen-receptor positive; sensitive to Akt pathway modulation. |

| Normal Control | HEK293 or HFF-1 | Human embryonic kidney or fibroblasts to assess baseline toxicity. |

Assay Selection: MTT vs. ATP-Luminescence

For preliminary screening of small molecule electrophiles, the MTT Assay (colorimetric) is the cost-effective gold standard. However, if the compound is suspected to be a mitochondrial toxin (uncoupler), an ATP-based luminescent assay (e.g., CellTiter-Glo) is recommended as a secondary validation to distinguish metabolic inhibition from cell death.

Primary Recommendation: MTT Assay (ISO 10993-5 compliant).

Detailed Experimental Protocol

Reagent Preparation

Warning: This compound is a potential skin sensitizer and alkylating agent. Use full PPE.

-

Stock Solution (20 mM):

-

Weigh 4.2 mg of this compound.

-

Dissolve in 1.0 mL of sterile, anhydrous DMSO.

-

QC Check: Sonicate for 2 minutes. Solution must be clear. If precipitation occurs, do not proceed.

-

-

Working Solutions:

-

Prepare serial dilutions (1:2 or 1:3) in a deep-well plate using complete media.

-

Final DMSO Concentration: Must remain

(v/v) in all test wells to avoid solvent toxicity.

-

The Screening Workflow

Caption: Step-by-step workflow for high-throughput cytotoxicity screening using colorimetric readout.

Step-by-Step Methodology

-

Seeding:

-

Dispense 100 µL of cell suspension (approx. 5,000 cells/well) into 96-well plates.

-

Include Blank wells (media only) and Vehicle Control wells (cells + 0.5% DMSO).

-

Incubate for 24 hours to allow attachment.

-

-

Treatment:

-

Remove old media (optional, or add 2x concentrate).

-

Add 100 µL of compound dilutions.

-

Dose Range: 0.1, 0.3, 1, 3, 10, 30, 100 µM.

-

Incubate for 48 or 72 hours.

-

-

Readout (MTT):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3–4 hours until purple formazan crystals form.

-

Aspirate media carefully.

-

Dissolve crystals in 150 µL DMSO.

-

Read absorbance at 570 nm (reference filter 630 nm).

-

Data Analysis & Interpretation

Quantitative Metrics

Raw absorbance data must be normalized to the Vehicle Control (set as 100% viability).

IC50 Determination

Fit the dose-response data to a 4-parameter logistic (4PL) regression model :

-

Top: Maximum viability (should be ~100%).

-

Bottom: Minimum viability (should be ~0%).

-

Hill Slope: Indicates the steepness of the toxicity curve. A steep slope suggests a threshold effect common in alkylating agents.

Selectivity Index (SI)

The SI is critical for determining therapeutic potential.

-

SI > 10: Highly promising lead.

-

SI < 2: General toxin (likely due to non-specific thiol modification).

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Precipitation in Wells | Compound insolubility at high conc. | Check 100 µM wells under microscope. If crystals exist, exclude point from IC50. |

| High Background OD | Compound color interference. | Use a "Compound Only" control well (no cells) to subtract background. |

| Edge Effect | Evaporation in outer wells. | Fill edge wells with PBS; do not use them for data. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 314332, N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide. (Used for structural comparison/exclusion of isomers). Retrieved from [Link]

-

Schäfer, M., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles as Selective and Efficient Protein Thiol Modifiers. ChemBioChem.[2] (Establishes the electrophilic mechanism of the 3-chloro-1,2,4-thiadiazole core). Retrieved from [Link]

-

ISO. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]

Sources

literature review on the synthesis of 1,2,4-thiadiazole derivatives

An In-Depth Technical Guide to the Synthesis of 1,2,4-Thiadiazole Derivatives

Foreword: The Enduring Relevance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring system is a privileged scaffold in medicinal chemistry and materials science. This five-membered heterocycle, containing two nitrogen atoms and one sulfur atom, is a cornerstone in the design of novel therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The inherent stability of the aromatic ring and its capacity for diverse substitutions at the 3- and 5-positions make it an attractive framework for drug development professionals seeking to optimize potency, selectivity, and pharmacokinetic profiles.[1][3] This guide provides an in-depth review of key synthetic strategies for accessing this versatile core, focusing on the underlying mechanisms, practical experimental protocols, and field-proven insights to empower researchers in their synthetic endeavors.

Strategic Overview: Pathways to the 1,2,4-Thiadiazole Core

The construction of the 1,2,4-thiadiazole ring primarily relies on the formation of a critical nitrogen-sulfur (N-S) bond. The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. This guide will explore several robust and modern methodologies.

Caption: General workflow for the synthesis of 1,2,4-thiadiazoles.

Oxidative N-S Bond Formation: The Workhorse Strategy

The most prevalent and versatile method for synthesizing 1,2,4-thiadiazoles is the oxidative cyclization of precursors containing the requisite N-C-S and N-C-N fragments. This approach typically involves the dimerization of thioamides or the intramolecular cyclization of N-acylthioureas or related structures. The key mechanistic step is the oxidation-induced formation of the N-S bond.

Mechanism: Oxidative Dimerization of Thioamides

The oxidative dimerization of thioamides is a powerful method for producing symmetrical 3,5-disubstituted 1,2,4-thiadiazoles. The reaction proceeds through a proposed S-halo or S-oxy intermediate, which is then attacked by a second molecule of the thioamide. Subsequent cyclization and elimination yield the aromatic heterocycle. A variety of oxidants have been employed, including halogens (I₂), hypervalent iodine reagents, and electrochemical methods, offering flexibility in reaction conditions.[4] More recently, enzymatic and photocatalytic systems have emerged as green alternatives.[2][5][6]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu 2 O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA08126E [pubs.rsc.org]

- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Profiling of 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide

Subtitle: Strategies for Assessing Cysteine-Reactive Electrophiles and Bioactivity

Executive Summary & Mechanism of Action

2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide represents a class of 1,2,4-thiadiazole electrophiles increasingly utilized in fragment-based drug discovery (FBDD) and chemoproteomics. Unlike standard reversible inhibitors, the 3-chloro-1,2,4-thiadiazole core functions as a "warhead" capable of undergoing Nucleophilic Aromatic Substitution (

This Application Note provides a rigorous framework for evaluating this compound's utility as a covalent modifier and bioactive scaffold .

Mechanism of Action (MoA)

The primary mechanism involves the attack of a protein thiolate (

Figure 1: Proposed mechanism of covalent cysteine modification via Nucleophilic Aromatic Substitution (

Experimental Design Strategy

To validate this compound, we must distinguish between specific target engagement and promiscuous alkylation . The following assay cascade is recommended:

| Stage | Assay Type | Objective | Readout |

| 1 | Solubility & Stability | Determine DMSO tolerance and hydrolytic stability. | HPLC / LC-MS |

| 2 | Thiol Reactivity (In Chemico) | Quantify intrinsic electrophilicity ( | UV-Vis / LC-MS (GSH consumption) |

| 3 | Cellular Cytotoxicity | Establish therapeutic window ( | CellTiter-Glo® (ATP) |

| 4 | Functional Target Engagement | Validate specific inhibition (Case Study: HDAC Activity). | Fluorogenic Substrate Cleavage |

Detailed Protocols

Protocol A: Thiol Reactivity Assay (GSH Depletion)

Purpose: To confirm the compound acts as an electrophile before moving to cells.

Materials:

-

Test Compound: 10 mM stock in DMSO.

-

Reactant: L-Glutathione (GSH), reduced (Sigma-Aldrich).

-

Buffer: PBS, pH 7.4 (degassed).

-

Detection: DTNB (Ellman’s Reagent).

Procedure:

-

Preparation: Dilute Test Compound to 100 µM in PBS (1% DMSO final). Prepare GSH at 500 µM (5-fold excess) to ensure pseudo-first-order kinetics.

-

Incubation: Mix Compound and GSH 1:1 in a 96-well plate. Incubate at 37°C for 0, 15, 30, 60, and 120 minutes.

-

Quenching & Detection: At each time point, transfer an aliquot to a solution containing DTNB (2 mM).

-

Readout: Measure Absorbance at 412 nm immediately.

-

Analysis: Plot

vs. time. The slope represents the pseudo-first-order rate constant (

Expert Insight: If

min, the compound may be too reactive (promiscuous). Ifhours, it may require enzymatic activation or is inert.

Protocol B: Cell-Based Cytotoxicity Profiling

Purpose: Determine the non-specific toxicity threshold (

Cell Lines:

-

HEK293T (General toxicity model).

-

HepG2 (Metabolic competence model).

Workflow:

-

Seeding: Seed 5,000 cells/well in 96-well white-walled plates. Incubate 24h for attachment.

-

Dosing: Prepare a 1:3 serial dilution of the compound (Range: 100 µM to 0.1 µM).

-

Vehicle Control: 0.5% DMSO.

-

Positive Control: Staurosporine (1 µM).

-

-

Exposure: Incubate cells for 48 hours at 37°C, 5% CO2.

-

Detection: Add CellTiter-Glo® reagent (Promega) equal to culture volume. Shake for 2 mins; incubate dark for 10 mins.

-

Data Processing:

-

Normalize Luminescence (RLU) to Vehicle Control (100%).

-

Fit data to a 4-parameter logistic (4PL) curve to calculate

.

-

Protocol C: Functional Target Inhibition (HDAC Case Study)

Context: 3-chloro-1,2,4-thiadiazoles have been identified as potential HDAC inhibitors.[1] This protocol validates functional inhibition in a cellular context.

Materials:

-

Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 1% NP-40, Protease Inhibitors (EDTA-free).

Step-by-Step:

-

Treatment: Treat cells (e.g., HeLa or Jurkat) with compound at

and -

Lysis: Harvest cells, wash with PBS, and lyse on ice for 20 mins. Clarify by centrifugation (14,000 x g, 10 min).

-

Reaction Assembly:

-

20 µL Cell Lysate (approx. 10 µg protein).

-

20 µL HDAC Assay Buffer.

-

10 µL Fluorogenic Substrate (50 µM final).

-

-

Kinetic Read: Measure Fluorescence (Ex 360 nm / Em 460 nm) every 5 mins for 1 hour at 37°C.

-

Validation:

-

Specific Signal: Slope of RFU/min.

-

Inhibition %:

.

-

Data Visualization & Analysis

Assay Workflow Diagram

The following diagram illustrates the logical flow from chemical validation to biological confirmation.

Figure 2: Sequential screening workflow ensuring compound integrity prior to functional validation.

Expected Results Table

| Parameter | Ideal Outcome | Interpretation |

| GSH | 1 - 4 Hours | Balanced reactivity; sufficient stability for cell entry but reactive enough for target covalent modification. |

| > 50 µM | Low general toxicity; indicates observed effects are likely target-specific. | |

| Target | < 1 µM | Potent inhibition. |

| Selectivity Index | > 50 | Calculated as |

References

-

Biological Activities of Thiadiazole Derivatives. Sphinx Knowledge House. (Review of thiadiazole pharmacological applications).

-

3-Chloro-5-Substituted-1,2,4-Thiadiazoles as Selective Protein Thiol Modifiers. ChemBioChem, 2022. (Detailed mechanism on cysteine reactivity and HDAC8 inhibition).

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules (MDPI), 2022. (Broad overview of the scaffold's utility).

-

PubChem Compound Summary: N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide. National Library of Medicine. (Chemical and physical properties).[1][2][3][4][5][6][7][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | C4H4ClN3OS | CID 314332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-CHLORO-N-[3-(PROPYLTHIO)-1,2,4-THIADIAZOL-5-YL]ACETAMIDE [chemicalbook.com]

Application Notes & Protocols: A Guide to Assessing the Antimicrobial Activity of Novel Thiadiazole Compounds

Introduction: The Growing Importance of Thiadiazole Scaffolds

The 1,3,4-thiadiazole heterocyclic ring system is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological potential.[1][2][3] This scaffold is a key component in a wide array of therapeutic agents, demonstrating activities that span antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory applications.[3] The unique electronic properties and metabolic stability of the thiadiazole core make it an attractive framework for the development of new antimicrobial drugs, a critical need in the face of rising antimicrobial resistance.[1][2][4]

The broad spectrum of biological activities is often attributed to the thiadiazole moiety's ability to modulate enzyme functions and interact with crucial biochemical pathways in pathogens.[1][2] As researchers synthesize novel thiadiazole derivatives, a standardized, robust, and reproducible protocol for assessing their antimicrobial efficacy is paramount. This guide provides a detailed, field-proven methodology for determining the quantitative antimicrobial activity of thiadiazole compounds, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI).

Core Principles of Antimicrobial Susceptibility Testing (AST)

The primary goal of AST is to determine the lowest concentration of an antimicrobial agent that can affect a microorganism. This is quantified by two key parameters:

-

Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5] This is the benchmark for assessing the bacteriostatic (growth-inhibiting) potential of a compound.

-

Minimum Bactericidal Concentration (MBC): Defined as the lowest concentration of an antimicrobial agent required to kill 99.9% (a 3-log reduction) of the initial bacterial inoculum.[4][6][7][8] This value is determined after the MIC is known and establishes the bactericidal (killing) potential of a compound.

This protocol will focus on the Broth Microdilution Method , a highly reproducible quantitative technique recommended by CLSI for determining MIC values.[9][10][11] Subsequently, the MBC will be determined by subculturing from the MIC assay.

Essential Materials and Reagents

3.1 Equipment

-

Laminar Flow Hood / Biosafety Cabinet (Class II)

-

Autoclave

-

Incubator (35 ± 2°C)

-

Spectrophotometer or Densitometer (for McFarland standards)

-

Calibrated Micropipettes (P20, P200, P1000) and sterile tips

-

Vortex Mixer

-

Microplate Reader (Optional, for quantitative growth assessment)

-

Sterile 96-well, U-bottom microtiter plates

-

Sterile reagent reservoirs

-

Sterile conical tubes (15 mL and 50 mL)

3.2 Media and Reagents

-

Thiadiazole Test Compounds: Powdered form, of known purity.

-

Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered.

-

Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard for most non-fastidious aerobic bacteria.[10][12] Mueller-Hinton Agar (MHA) for MBC determination.

-

Positive Control Antibiotic: A well-characterized antibiotic (e.g., Ciprofloxacin, Gentamicin) for which the quality control strain has a known MIC range.

-

Bacterial Strains:

-

Test Strains: Relevant Gram-positive and Gram-negative bacteria.

-

Quality Control (QC) Strains: ATCC (American Type Culture Collection) strains with established MIC ranges for control antibiotics are mandatory for validating the assay.[13][14] Examples include:

-

Escherichia coli ATCC® 25922™

-

Staphylococcus aureus ATCC® 29213™

-

Pseudomonas aeruginosa ATCC® 27853™

-

-

Experimental Workflow Overview

A successful antimicrobial assessment follows a logical and sequential process. Each step builds upon the last, ensuring the final data is both accurate and reproducible.

Caption: High-level workflow for antimicrobial susceptibility testing.

Detailed Step-by-Step Protocols

5.1 Protocol 1: Preparation of Solutions and Inoculum

This initial phase is critical for accuracy. All steps must be performed under aseptic conditions in a biosafety cabinet.

Step 1: Prepare Thiadiazole Stock Solution

-

Accurately weigh a precise amount of the thiadiazole compound.

-

Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 2560 µg/mL). Ensure complete dissolution.

-

Rationale: DMSO is a common solvent for poorly soluble compounds. Preparing a high-concentration stock minimizes the final DMSO concentration in the assay, which can have its own antimicrobial effects. The final concentration should not exceed 1% v/v.

-

Step 2: Prepare Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer colonies to a tube of sterile saline or CAMHB.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard . This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute this suspension into CAMHB to achieve the final target inoculum concentration of 5 x 10⁵ CFU/mL for the assay. A common dilution is 1:150, but this should be validated for your specific lab conditions.

5.2 Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses a 96-well plate to test a range of compound concentrations.

Step 1: Plate Setup and Serial Dilution

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Prepare an intermediate dilution of your thiadiazole stock solution in CAMHB.

-

Add 100 µL of this diluted compound to well 1. This well now contains the highest concentration of the compound.

-

Perform a 2-fold serial dilution: Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down.

-

Continue this process, transferring 50 µL from well 2 to 3, and so on, until well 10. Discard 50 µL from well 10.

-

Rationale: This creates a logarithmic gradient of the compound's concentration, allowing for the precise determination of the inhibitory point.[9]

-

-

Set up Controls:

Step 2: Inoculation and Incubation

-

Add 50 µL of the standardized bacterial inoculum (prepared in Protocol 5.1, Step 2.5) to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well (1-11) is now 100 µL. The final bacterial concentration is approximately 5 x 10⁵ CFU/mL.

-

Seal the plate (e.g., with an adhesive film) to prevent evaporation.

-

Incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]

Step 3: Reading the MIC

-

After incubation, visually inspect the plate.

-

The MIC is the lowest concentration of the thiadiazole compound at which there is no visible growth (turbidity) .[5]

-

Check your controls: Well 11 should be turbid, and well 12 should be clear. If not, the assay is invalid.

5.3 Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay and must be performed immediately after the MIC is read.

Sources

- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 9. apec.org [apec.org]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. woah.org [woah.org]

- 12. protocols.io [protocols.io]

- 13. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma (‘Mesomycoplasma’) hyorhinis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chainnetwork.org [chainnetwork.org]

- 15. actascientific.com [actascientific.com]

A Validated Experimental Framework for Characterizing Compound-Induced Apoptosis

An Application Guide for Researchers

As a Senior Application Scientist, this guide provides a robust framework for researchers, scientists, and drug development professionals to investigate and characterize the pro-apoptotic activity of novel compounds. The narrative moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.

Apoptosis, or programmed cell death, is a highly regulated and essential physiological process for removing damaged or unnecessary cells.[1][2] Its dysregulation is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[3] Consequently, compounds that can modulate apoptosis are of significant therapeutic interest.[4] This guide details a multi-assay approach to confirm that a compound induces cell death via apoptosis, elucidate the mechanism, and quantify the response.

The Foundational Principles of Apoptosis

Apoptosis proceeds through distinct, energy-dependent biochemical and morphological events, including cell shrinkage, chromatin condensation, membrane blebbing, and the formation of apoptotic bodies.[2][5] There are two primary signaling cascades that converge on a common execution pathway:

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or oxidative stress. It leads to the disruption of the mitochondrial membrane potential, releasing cytochrome c into the cytoplasm.[6] This event initiates the formation of the "apoptosome," which activates the initiator caspase-9, subsequently leading to the activation of executioner caspases like caspase-3.[2][7]

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface.[2] This recruitment and activation of the initiator caspase-8 directly activates executioner caspases.[2][8]

Both pathways culminate in the activation of executioner caspases (e.g., Caspase-3, -7), which cleave a multitude of cellular substrates, leading to the orderly disassembly of the cell.[2]

Figure 2: General Experimental Workflow for Apoptosis Induction Studies.

Preliminary Studies: Dose-Response and Time-Course

Before performing detailed apoptosis assays, it is essential to determine the optimal treatment conditions.

-

Dose-Response: Treat cells with a range of compound concentrations for a fixed time point (e.g., 24 hours) to determine the effective concentration (e.g., EC50) that induces a significant level of cell death.

-

Time-Course: Treat cells with a fixed, effective concentration of the compound and assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours). This helps identify the onset of apoptosis. [9]

The Critical Role of Controls

For every experiment, a comprehensive set of controls is non-negotiable for data validation. [10]

| Control Type | Purpose | Rationale |

|---|---|---|

| Negative Control | Untreated Cells | Establishes the baseline level of apoptosis in the cell culture. |

| Vehicle Control | Cells treated with the compound's solvent (e.g., DMSO) | Ensures that the observed effects are due to the compound itself and not the solvent. |

| Positive Control | Cells treated with a known apoptosis inducer (e.g., Staurosporine, Etoposide) | Verifies that the assay system and reagents are working correctly and that the cells are capable of undergoing apoptosis. [10][11]|

Core Application Protocols

It is highly recommended to use at least two different methods to confirm apoptosis, as this provides orthogonal validation and a more complete picture of the cell death process. [6][12]

Annexin V / Propidium Iodide (PI) Staining for Flow Cytometry

Principle: This is the gold-standard assay for detecting early-to-mid stage apoptosis. [6]In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V, a protein with a high affinity for PS. [13]Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity. [13][14]This dual staining allows for the differentiation of four cell populations:

-

Annexin V- / PI- : Live, healthy cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells (rarely observed)

Figure 3: Workflow for Annexin V / PI Staining Protocol.

Protocol:

-

Cell Preparation:

-

Induce apoptosis using the pre-determined compound concentration and incubation time.

-

For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant, which contains floating apoptotic cells. [13]For suspension cells, collect them directly.

-

Count the cells and adjust the density to 1 × 10⁶ cells/mL.

-

-

Washing: Centrifuge the cell suspension at 300-600 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS. [13]3. Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Note: The binding of Annexin V to PS is calcium-dependent; ensure your buffer contains Ca²⁺. [15] * Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC, PE, or APC) and 2 µL of PI solution (1 mg/mL). [13] * Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [10]4. Analysis:

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. [13] * Analyze the samples by flow cytometry within one hour. [13]Use unstained, Annexin V only, and PI only controls to set up proper compensation and gating. [13]

-

Caspase-3/7 Activity Assay

Principle: This assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7. The assay utilizes a specific tetrapeptide substrate (DEVD) linked to a reporter molecule (a colorimetric, fluorometric, or luminescent probe). [16][17]When active Caspase-3/7 is present in the cell lysate, it cleaves the substrate, releasing the reporter and generating a detectable signal that is proportional to caspase activity. [18] Protocol (Luminescent Plate-Based Assay):

-

Cell Plating: Seed cells in a 96-well, white-walled plate and treat with the compound as determined by preliminary studies. Include all necessary controls.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega). [9]Allow it to equilibrate to room temperature before use.

-

Assay Execution:

-

Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium). [9] * Mix the contents on a plate shaker at 300–500 rpm for 30 seconds. [9]4. Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time should be determined empirically. [9]5. Measurement: Measure the luminescence using a plate-reading luminometer. [9]

-

Western Blotting for Apoptosis Markers

Principle: Western blotting allows for the qualitative and semi-quantitative analysis of specific proteins involved in the apoptotic cascade. [19]It is particularly useful for confirming the cleavage (and thus activation) of caspases and their substrates, and for examining the expression levels of regulatory proteins like the Bcl-2 family. [20][21] Key Targets for Western Blot Analysis:

| Protein | Expected Change in Apoptosis | Rationale |

| Caspase-3, -8, -9 | Decrease of pro-form (full-length), appearance of cleaved (active) fragments | Cleavage is indicative of caspase cascade activation. [21] |

| PARP | Decrease of full-length protein (116 kDa), appearance of cleaved fragment (89 kDa) | Poly (ADP-ribose) polymerase (PARP) is a key substrate of active Caspase-3. [5] |

| Bcl-2 | Decrease in expression | Bcl-2 is an anti-apoptotic protein; its downregulation promotes apoptosis. |

| Bax | Increase in expression or translocation to mitochondria | Bax is a pro-apoptotic protein that promotes cytochrome c release. [4] |

Protocol:

-

Lysate Preparation:

-

After treatment, collect both adherent and floating cells to ensure all apoptotic cells are included. [22] * Wash cells with cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading. [20]3. SDS-PAGE and Transfer:

-

Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane. [20]4. Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-cleaved Caspase-3, anti-PARP) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [20] * Always probe for a loading control (e.g., β-actin, GAPDH) to confirm equal protein loading across all lanes.

-

TUNEL Assay for DNA Fragmentation

Principle: A hallmark of late-stage apoptosis is the fragmentation of genomic DNA by endonucleases. [9]The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks. [23]The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs (e.g., biotin-dUTP or a fluorescent dUTP) to the 3'-hydroxyl ends of the DNA fragments, which can then be visualized by microscopy or quantified by flow cytometry. [12][24][25] Protocol (Fluorescence Microscopy):

-

Sample Preparation: Grow and treat cells on glass coverslips. Fix the cells with 4% paraformaldehyde, then permeabilize with a solution like 0.1% Triton X-100 in sodium citrate. [26]2. Controls: Prepare a positive control by treating a fixed and permeabilized sample with DNase I to induce DNA breaks. Prepare a negative control by omitting the TdT enzyme from the labeling reaction. [26]3. Labeling:

-

Equilibrate the samples in TdT reaction buffer.

-

Incubate the samples with the TUNEL reaction mixture (containing TdT and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes, protected from light. [25]4. Detection & Mounting:

-

Stop the reaction and wash the samples thoroughly with PBS.

-

If using biotin-dUTP, incubate with a fluorescently labeled streptavidin conjugate.

-

Counterstain the nuclei with a DNA dye like DAPI or Hoechst 33342 to visualize all cells. [5] * Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

-

Analysis: Visualize the samples using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (TUNEL positive) against the blue of all nuclei (DAPI/Hoechst).

Data Interpretation and Conclusion

A compound can be confidently classified as a potent inducer of apoptosis if the data from multiple assays are consistent. For example, treatment with the compound should result in:

-

A significant increase in the Annexin V+/PI- population.

-

A dose-dependent increase in Caspase-3/7 activity.

-

The appearance of cleaved PARP and cleaved Caspase-3 bands on a Western blot.

-

An increase in TUNEL-positive cells.

By employing this validated, multi-faceted approach, researchers can generate high-quality, reproducible data to rigorously characterize the apoptotic activity of a compound, providing a solid foundation for further drug development.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Choosing an Apoptosis Detection Assay | Biocompare. (2021, August 3). Biocompare. Retrieved from [Link]

-

Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells - PubMed. (2021, April 20). National Center for Biotechnology Information. Retrieved from [Link]

-

A REVIEW ON APOPTOSIS & ITS DIFFERENT PATHWAY - ResearchGate. (2018, August 7). ResearchGate. Retrieved from [Link]

-

A comprehensive guide to apoptosis detection. (2025, July 6). ABSBIO. Retrieved from [Link]

-

Reviewing Leads That Promote Apoptosis-Cancer Treatment Strategies. (2021, June 1). Biogenesis Journal. Retrieved from [Link]

-

Cell Apoptosis Assay - Elabscience. (n.d.). Elabscience. Retrieved from [Link]

-

Apoptosis – what assay should I use? - BMG Labtech. (2025, August 5). BMG Labtech. Retrieved from [Link]

-

Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (2021, July 1). National Center for Biotechnology Information. Retrieved from [Link]

-

Apoptosis: A Review of Programmed Cell Death - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025, November 24). Elabscience. Retrieved from [Link]

-

Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

-

Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - MDPI. (n.d.). MDPI. Retrieved from [Link]

-

Caspase Protocols in Mice - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Mechanisms of induction of apoptosis. In the classical pathway,... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Apoptosis: A review of pro-apoptotic and anti-apoptotic pathways and dysregulation in disease - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2021, June 4). ResearchGate. Retrieved from [Link]

-

Caspase Activity Assay - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection | Boster Bio. (2024, November 12). Boster Bio. Retrieved from [Link]

-

Caspase 3 Activity Assay Kit - MP Biomedicals. (2022, June). MP Biomedicals. Retrieved from [Link]

-

Detection of apoptosis by TUNEL assay - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Determination of Caspase Activation by Western Blot - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Annexin V-FITC/PI Staining - Bio-protocol. (n.d.). Bio-protocol. Retrieved from [Link]

-

TUNEL Apoptosis Assay (TUNEL). (n.d.). ScienCell. Retrieved from [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis: A review of pro‐apoptotic and anti‐apoptotic pathways and dysregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. biocompare.com [biocompare.com]

- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A comprehensive guide to apoptosis detection [absin.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Apoptosis | Abcam [abcam.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. biotech.illinois.edu [biotech.illinois.edu]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Apoptosis western blot guide | Abcam [abcam.com]

- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 25. sciencellonline.com [sciencellonline.com]

- 26. clyte.tech [clyte.tech]

Application Note: Multiparametric Flow Cytometry Assessment of Cellular Response to Small Molecule Therapeutics

Introduction & Scope

In pre-clinical drug development, determining the mechanism of action (MoA) of a cytotoxic or cytostatic compound is critical. Flow cytometry offers a high-throughput, multiparametric method to distinguish between simple growth inhibition (cell cycle arrest) and active cell death (apoptosis/necrosis).[1]

This guide provides a standardized workflow for analyzing cells treated with a test compound ("Compound X"). It covers two essential assays: Annexin V/Propidium Iodide (PI) for apoptosis and PI/RNase for cell cycle analysis.

Key Objectives:

-

Quantify early vs. late apoptosis.

-

Determine cell cycle phase distribution (G0/G1, S, G2/M).

-

Ensure data integrity through rigorous gating strategies and doublet discrimination.

Experimental Design & Controls (The Trustworthiness Pillar)

Reliable flow cytometry data relies entirely on the quality of controls. Without them, distinguishing true biological signal from autofluorescence or spectral spillover is impossible.

Essential Controls

| Control Type | Purpose | Criticality |

| Unstained Control | Defines background autofluorescence and sets negative voltage boundaries. | Mandatory |

| Single-Stain Controls | Used to calculate compensation matrix (correcting spectral overlap between fluorochromes). | Mandatory |

| FMO (Fluorescence Minus One) | Defines the precise gating boundary for positive populations in multicolor panels. | High |

| Vehicle Control (DMSO) | Establishes the baseline cellular state in the solvent used for the compound. | Mandatory |

| Positive Control | Validates the assay works (e.g., Camptothecin for apoptosis). | High |

Compound Treatment Workflow

To ensure reproducibility, cells must be harvested at consistent confluency (60-70%) to avoid contact inhibition confounding cell cycle data.

Figure 1: General experimental workflow. Note the critical step of harvesting floating cells, as apoptotic cells detach from the plate.

Protocol A: Apoptosis Detection (Annexin V / PI)[2][3]

Mechanism

-

Annexin V: A Ca²⁺-dependent protein that binds with high affinity to Phosphatidylserine (PS).[2][3] In healthy cells, PS is on the inner leaflet of the plasma membrane.[3] During early apoptosis, PS flips to the outer leaflet.

-

Propidium Iodide (PI): A membrane-impermeant DNA dye. It only stains cells with compromised membranes (late apoptosis or necrosis).

Reagents

-

Annexin V-FITC (or other conjugate).[3]

-

Propidium Iodide (Staining solution: 50 µg/mL).

-

1X Annexin V Binding Buffer (Must contain 2.5 mM CaCl₂). Warning: Do not use PBS; Annexin V binding is strictly calcium-dependent.[2]

Step-by-Step Procedure

-

Harvest: Collect supernatant (floating cells) and trypsinized adherent cells into a single tube.

-

Wash: Centrifuge at 300 x g for 5 mins. Wash once with cold PBS.

-

Resuspend: Resuspend cells in 1X Annexin V Binding Buffer at

cells/mL. -

Stain: Transfer 100 µL of suspension to a flow tube. Add 5 µL Annexin V-FITC and 5 µL PI.

-

Incubate: 15 minutes at Room Temperature (RT) in the dark .

-

Final Prep: Add 400 µL of 1X Binding Buffer to the tube. Analyze immediately (within 1 hour).

Protocol B: Cell Cycle Analysis (PI / RNase)

Mechanism

PI binds stoichiometrically to DNA.[4] Fluorescence intensity is directly proportional to DNA content.

-

G0/G1: 2N DNA content.[4]

-

G2/M: 4N DNA content (double fluorescence intensity of G1).[4]

-

S Phase: Intermediate DNA content.

Critical Step: Fixation

Ethanol fixation permeabilizes the membrane to allow PI entry but can cause clumping.

-

Technique: Add 70% ethanol dropwise to the cell pellet while vortexing gently . This prevents cells from aggregating into doublets that mimic G2/M cells.

Step-by-Step Procedure

-

Harvest: Wash cells with PBS. Centrifuge and discard supernatant.

-

Fixation: Resuspend pellet in 300 µL PBS. While vortexing, add 700 µL ice-cold absolute ethanol (final conc. ~70%).

-

Storage: Incubate at -20°C for at least 2 hours (overnight is preferred for better CVs).

-

Wash: Centrifuge at higher speed (500 x g, 5 mins) as fixed cells are buoyant. Wash 2x with PBS to remove ethanol.

-

Staining: Resuspend in 500 µL PI/RNase Staining Buffer (PBS + 50 µg/mL PI + 100 µg/mL RNase A).

-

Why RNase? PI binds both DNA and RNA. RNase ensures the signal represents only DNA content.

-

-

Incubate: 30 minutes at 37°C in the dark.

Data Analysis & Gating Strategies

Proper gating is the difference between publication-quality data and artifacts.

Doublet Discrimination (Crucial for Cell Cycle)

A "doublet" is two G1 cells stuck together. They have 2N + 2N = 4N DNA content, mimicking a single G2/M cell.[4]

-

Method: Plot PI-Area vs. PI-Width (or Height).[5]

-

Logic: Single cells have a proportional Area and Width. Doublets have double the Area but a larger Width (longer time of flight).

Gating Workflow Diagram

Figure 2: Logical gating hierarchy. Debris and doublets must be removed before analyzing biological populations.

Interpretation of Results

Table 1: Expected Phenotypes in Annexin V/PI Plot

| Quadrant | Annexin V | PI | Phenotype | Biological Status |

| Q3 (LL) | Negative (-) | Negative (-) | Viable | Healthy membrane, PS internal. |

| Q4 (LR) | Positive (+) | Negative (-) | Early Apoptotic | Membrane intact, PS flipped. |

| Q2 (UR) | Positive (+) | Positive (+) | Late Apoptotic | Membrane compromised, PS exposed. |

| Q1 (UL) | Negative (-) | Positive (+) | Necrotic/Debris | Membrane ruptured, no PS exposure (rare). |

Troubleshooting & Expert Insights

Issue 1: High background in Annexin V channel.

-

Cause: Adherent cells damaged during trypsinization.

-

Solution: Use a gentler detachment reagent (e.g., Accutase) or reduce trypsin time. Ensure Binding Buffer contains Ca²⁺.[2][6]

Issue 2: Broad G1 peaks in Cell Cycle (High CV).

-

Cause: Poor fixation or instrument alignment.

-

Solution: Vortex vigorously while adding ethanol. Ensure flow rate is set to Low (approx. 10-20 µL/min) to maintain a tight hydrodynamic core.

Issue 3: "Sub-G1" peak appearance.

-

Insight: A peak to the left of G1 (<2N DNA) indicates DNA fragmentation, a hallmark of late apoptosis. This correlates with the Annexin V+/PI+ population.[7]

References

-

Cossarizza, A., et al. (2021).[8][9][10][11] Guidelines for the use of flow cytometry and cell sorting in immunological studies (third edition).[12] European Journal of Immunology.[8][12] [12]

-

Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods.

-

Darzynkiewicz, Z., et al. (2001).[1] Flow cytometry in analysis of cell cycle and apoptosis.[1][13][14] Seminars in Hematology.

-

Bio-Rad Antibodies. (n.d.). Flow Cytometry Doublet Discrimination Guide.

Sources

- 1. Flow cytometry in analysis of cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Annexin V | AAT Bioquest [aatbio.com]

- 3. Measurement of the binding parameters of annexin derivatives-erythrocyte membrane interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Cycle Analysis, Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Why do I need to use Annexin V Binding Buffer? | AAT Bioquest [aatbio.com]

- 7. Annexin V: R&D Systems [rndsystems.com]

- 8. researchgate.net [researchgate.net]

- 9. boa.unimib.it [boa.unimib.it]

- 10. Guidelines for the use of flow cytometry and cell sorting in immunological studies (third edition) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Guidelines for the use of flow cytometry and cell sorting in immunological studies (third edition). - Leibniz Institute for Immunotherapy [lit.eu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

Troubleshooting & Optimization

minimizing side products in the synthesis of thiadiazole derivatives

Welcome to the comprehensive technical support guide for the synthesis of thiadiazole derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances of thiadiazole synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into minimizing side products and optimizing your reaction outcomes. Our approach is grounded in mechanistic understanding, ensuring that every experimental choice is a well-informed one.

I. Frequently Asked Questions (FAQs)

This section addresses common overarching questions encountered during the synthesis of various thiadiazole isomers.

Q1: What are the most common isomeric thiadiazoles, and how does their synthesis differ fundamentally?

A1: The most frequently synthesized thiadiazole isomers are the 1,3,4-thiadiazole and the 1,2,4-thiadiazole. Their synthetic strategies are distinct due to the different arrangement of heteroatoms in the ring. The synthesis of 1,3,4-thiadiazoles often involves the cyclization of linear precursors containing a pre-formed N-N bond, such as thiosemicarbazides or acylhydrazines.[1] In contrast, the synthesis of 1,2,4-thiadiazoles typically involves the oxidative dimerization of thioamides or the reaction of amidines with sulfur-containing reagents, building the N-S bond during the cyclization process.[2][3]

Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired 1,3,4-thiadiazole. What is it likely to be?

A2: A frequent byproduct in 1,3,4-thiadiazole synthesis, particularly when starting from acylhydrazines or using certain cyclizing agents, is the corresponding 1,3,4-oxadiazole. This occurs due to a competitive cyclization pathway involving the oxygen atom instead of the sulfur atom. Another common byproduct, especially when starting from thiosemicarbazides under basic conditions, is a 1,2,4-triazole derivative.[4][5]

Q3: How can I definitively identify the presence of an oxadiazole or triazole byproduct in my reaction mixture?

A3: Spectroscopic methods are essential for distinguishing between your desired thiadiazole and its common byproducts.

-

Mass Spectrometry (MS): The molecular weight of the 1,3,4-oxadiazole will be lower than the corresponding 1,3,4-thiadiazole due to the difference in the atomic mass of oxygen (approx. 16 amu) and sulfur (approx. 32 amu). Triazole byproducts will have a different molecular formula and thus a distinct molecular weight.

-

NMR Spectroscopy:

-

¹H NMR: The chemical shifts of protons attached to the heterocyclic ring may differ slightly between the thiadiazole and its isomeric byproducts.

-